Cas no 1170086-99-3 (2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one)

2-Phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound featuring a pyrimidine core linked to a phenyl group via a piperazine and ketone bridge. Its structural complexity, including the pyrazole substituent, makes it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development. The compound exhibits favorable binding affinity due to its rigid aromatic systems and hydrogen-bonding capabilities. Its synthetic accessibility and modular design allow for further derivatization, enabling structure-activity relationship studies. This molecule is of interest in pharmaceutical research for targeting protein-protein interactions and enzyme inhibition, offering potential applications in oncology and inflammation therapeutics.
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one structure
1170086-99-3 structure
Product name:2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
CAS No:1170086-99-3
MF:C19H20N6O
MW:348.401702880859
CID:5848128
PubChem ID:44071148

2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
    • 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
    • 1-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone
    • AKOS024513499
    • 1170086-99-3
    • F5558-0199
    • Inchi: 1S/C19H20N6O/c26-17(16-5-2-1-3-6-16)14-23-9-11-24(12-10-23)18-13-19(21-15-20-18)25-8-4-7-22-25/h1-8,13,15H,9-12,14H2
    • InChI Key: KIXMQWXGMYTLQJ-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC(N3C=CC=N3)=NC=N2)CC1)C(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 348.16985928g/mol
  • Monoisotopic Mass: 348.16985928g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 67.2Ų

2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5558-0199-50mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
50mg
$240.0 2023-09-09
Life Chemicals
F5558-0199-1mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
1mg
$81.0 2023-09-09
Life Chemicals
F5558-0199-25mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
25mg
$163.5 2023-09-09
Life Chemicals
F5558-0199-2μmol
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
2μmol
$85.5 2023-09-09
Life Chemicals
F5558-0199-10mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
10mg
$118.5 2023-09-09
Life Chemicals
F5558-0199-10μmol
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
10μmol
$103.5 2023-09-09
Life Chemicals
F5558-0199-20μmol
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
20μmol
$118.5 2023-09-09
Life Chemicals
F5558-0199-3mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
3mg
$94.5 2023-09-09
Life Chemicals
F5558-0199-4mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
4mg
$99.0 2023-09-09
Life Chemicals
F5558-0199-2mg
2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
1170086-99-3
2mg
$88.5 2023-09-09

Additional information on 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

2-Phenyl-1-{4-[6-(1H-Pyrazol-1-yl)Pyrimidin-4-yl]Piperazin-1-yl}Ethan-1-one: A Comprehensive Overview

The compound CAS No. 1170086-99-3, also known as 2-phenyl-1-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound has garnered attention due to its unique structural features and promising pharmacological properties. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and potential applications of this compound.

Structural Features and Synthesis

The molecular structure of 2-phenyl-piperazine-based compounds is characterized by a piperazine ring substituted with a phenyl group and a pyrimidine moiety. The presence of the pyrazole ring within the pyrimidine structure adds complexity and enhances the molecule's reactivity. The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization processes. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex molecules with high purity and yield.

Pharmacological Activities

Research studies have demonstrated that CAS No. 1170086-99-based compounds exhibit potent biological activities, particularly in the context of kinase inhibition and anti-cancer therapy. The piperazine ring acts as a scaffold for various bioactive molecules, while the pyrimidine moiety contributes to hydrogen bonding interactions with target proteins. Notably, this compound has shown selective inhibition against specific kinases involved in cancer cell proliferation and metastasis.

Applications in Drug Discovery

The unique combination of structural features in this compound makes it an attractive candidate for drug development. Its ability to interact with multiple binding sites on target proteins suggests potential for multi-target therapy. Recent studies have explored its efficacy in preclinical models of cancer, where it demonstrated significant anti-tumor activity without substantial toxicity to normal cells.

Future Prospects

As research on CAS No. 1170086-based compounds continues to advance, their potential applications in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases is becoming increasingly evident. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical practice.

In conclusion, the compound 2-phenyl-piperazine-based derivative represents a promising avenue for developing novel therapeutic agents. Its intricate structure, coupled with its diverse biological activities, positions it as a key player in modern drug discovery research.

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